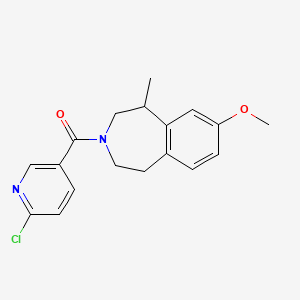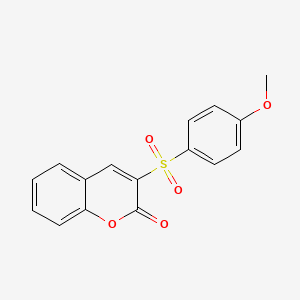![molecular formula C17H16N4O3 B2672986 3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-06-5](/img/structure/B2672986.png)
3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a compound that falls under the category of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones, which includes “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one”, involves the oxidation of 4-substituted-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are prepared from arylidenemalononitriles and 6-aminothiouracil .
Molecular Structure Analysis
The molecular structure of “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is characterized by the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is substituted at the 3-position with a piperidin-4-yl group that is further substituted at the 1-position with a furan-2-carbonyl group .
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compounds Development
Research has demonstrated the significance of compounds with furan-2(3H)-ones in synthesizing various heterocyclic compounds, including pyrimidine and pyridazine structural fragments. These compounds serve as crucial building blocks for developing biologically active molecules containing pyridine and pyridazine fragments. Specifically, the synthesis of new compounds through reactions involving arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents has been explored to produce molecules with pronounced plant-growth regulatory activity (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities and Inhibition of Kinases
Novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues have been synthesized and evaluated for their inhibitory activity against Ser/Thr kinases. These compounds showed potent inhibition against a series of five Ser/Thr kinases, demonstrating their potential as therapeutic agents for diseases modulated by kinase activity (Deau et al., 2013).
Antiviral and Cytotoxic Agents
The development of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents has been reported. These compounds exhibit activity against various viruses and show a broad spectrum of antitumor activity, highlighting their potential as lead compounds for antiviral and anticancer drug development (El-Subbagh et al., 2000).
Anti-angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These derivatives effectively blocked the formation of blood vessels in vivo and exhibited significant DNA binding/cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Orientations Futures
The future directions for research on “3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their therapeutic potential, particularly in the context of cancer treatment . This could include the design of new selective, effective, and safe anticancer agents based on the pyrido[2,3-d]pyrimidine scaffold .
Propriétés
IUPAC Name |
3-[1-(furan-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-13-3-1-7-18-15(13)19-11-21(16)12-5-8-20(9-6-12)17(23)14-4-2-10-24-14/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUMONYGGHIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2672908.png)
![N-(3-chloro-2-fluorophenyl)-2-(5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2672909.png)
![2-((7-Acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672910.png)

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2672912.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2672918.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2672922.png)

